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Compound of Interest

Compound Name:
3α-Hydroxy Pravastatin Lactone-

d3

CAS No.: 1329809-35-9

Cat. No.: B583529 Get Quote

Executive Summary & Chemical Identity
3α-Hydroxy Pravastatin Lactone-d3 (Synonyms: 3α-iso-Pravastatin-d3 lactone; SQ 31906

Lactone-d3) is a stable isotope-labeled derivative of a major pharmacologically active

metabolite of Pravastatin. It serves as a critical internal standard (IS) in the LC-MS/MS

quantification of Pravastatin and its impurities in biological matrices.[1]

Unlike the parent drug (administered as the sodium salt of the open acid), the lactone forms

are generated via acid-catalyzed cyclization in the stomach or intracellularly.[1] The 3α-hydroxy

designation indicates an epimerization at the C-3 position of the heptanoic acid side chain

(relative to the parent 3β/3R configuration), a transformation mediated enzymatically by 3α-

hydroxysteroid dehydrogenase or chemically during degradation.[1]
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Parameter Detail

IUPAC Name

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-

hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-

1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-

(trideuteriomethyl)butanoate

CAS Number 1329809-35-9

Molecular Formula C₂₃H₃₁D₃O₆

Molecular Weight 409.53 g/mol

Isotopic Label
Deuterium (d3) on the 2-methyl group of the

butyrate side chain

Solubility
Soluble in Methanol, DMSO, Acetonitrile;

Insoluble in Water

Stability
Hydrolytically unstable (Lactone opens to acid at

pH > 7)

Retrosynthetic Strategy
The synthesis of 3α-Hydroxy Pravastatin Lactone-d3 requires three distinct modules:

Isotopic Labeling: Construction of the d3-labeled side chain ((S)-2-methylbutyric acid-d3).

Core Modification: Isolation of the hexahydronaphthalene core and inversion of the C-3

hydroxyl stereocenter.

Convergent Assembly: Esterification and Lactonization.[1]
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Figure 1: Convergent synthesis strategy isolating the isotopic labeling to the ester side chain

and stereochemical inversion to the late-stage intermediate.

Detailed Synthesis Protocol
Note: All reactions involving air-sensitive reagents must be performed under nitrogen

atmosphere.
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Module A: Synthesis of Side Chain (S)-2-
(Trideuteriomethyl)butanoic Acid
The d3 label is introduced into the side chain to ensure metabolic stability (avoiding

exchangeable protons).[1]

Alkylation: React chiral propionyl oxazolidinone (Evans auxiliary) with Methyl-d3 iodide

(CD₃I) using NaHMDS at -78°C. This ensures high enantioselectivity for the (S)-

configuration.[1]

Hydrolysis: Cleave the auxiliary using LiOH/H₂O₂ to yield (S)-2-(trideuteriomethyl)butanoic

acid.

Activation: Convert to the acid chloride using oxalyl chloride/DMF (cat.) in DCM.

Module B: Core Preparation & Coupling[1]
Hydrolysis of Parent: Reflux Pravastatin Sodium in NaOH (2M) to hydrolyze the C-8 ester.[1]

Acidify and extract the triol core (Pravastatin diol acid).[1]

Selective Protection: Protect the C-3 and C-6 hydroxyls (secondary alcohols) as TBS ethers

(TBSCl, Imidazole), leaving the C-8 hydroxyl (sterically hindered but accessible via specific

conditions) or utilize the natural reactivity difference.[1] Correction: Standard protocol often

involves lactonization first to protect the carboxylic acid, then protecting the C-6 alcohol, then

hydrolyzing the side chain.[1]

Esterification: React the protected core with the d3-acid chloride (from Module A) in

pyridine/DMAP.[1]

Deprotection: Remove silyl groups with TBAF/THF. This yields Pravastatin-d3 (3β-isomer).[2]

Module C: Epimerization & Lactonization
The critical step is inverting the C-3 hydroxyl from β (active drug) to α (metabolite).[1]

Mitsunobu Inversion (C-3):
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Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), p-

Nitrobenzoic acid.[1]

Mechanism: The alcohol is activated by PPh₃-DIAD, and the nucleophile (benzoate)

attacks via Sₙ2, inverting the stereocenter.[1]

Hydrolysis: Treat the resulting ester with mild base (K₂CO₃, MeOH) to release the inverted

alcohol (3α-OH).[1]

Lactonization:

Reagents: p-Toluenesulfonic acid (p-TsOH), Toluene.[1]

Procedure: Dissolve the 3α-hydroxy acid in toluene. Heat to reflux with a Dean-Stark trap

to remove water. The thermodynamic equilibrium favors the six-membered lactone ring.

Purification: Flash chromatography (SiO₂, Hexane/EtOAc) to isolate the lactone from any

residual open acid.[1]

Characterization & Validation
The identity of the final product is validated using NMR and Mass Spectrometry.[1] The d3-label

provides a +3 Da mass shift, while the lactone and 3α-configuration are confirmed by specific

NMR signals.

Mass Spectrometry (LC-MS/MS)[1][9]
Ionization: ESI Positive Mode (Lactones ionize well as [M+H]+ or [M+Na]+).[1]

Precursor Ion: m/z 410.53 [M+H]+ (Calculated).[1]

Key Transitions:

Quantifier: 410.5 → 269.2 (Loss of d3-side chain + water).[1]

Qualifier: 410.5 → 145.1 (Lactone ring fragment).[1]

NMR Spectroscopy (500 MHz, CDCl₃)
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Position Chemical Shift (δ) Multiplicity Interpretation

C-3 H 4.55 ppm Multiplet (br)

Diagnostic: Downfield

shift compared to acid

form; distinct coupling

constant (J) compared

to 3β-isomer due to

axial/equatorial

change.

Lactone C=O 171.5 ppm Singlet (¹³C)

Confirms closed

lactone ring (vs ~176

ppm for open acid).[1]

Side Chain -CH₃ Absent -

The doublet normally

at ~0.9 ppm (side

chain methyl) is silent

due to deuterium

substitution.

Side Chain -CH₂- 1.35 ppm Multiplet
Adjacent to the chiral

center.

Handling, Stability & Storage
Lactone-form statins are chemically sensitive.[1] Strict adherence to these protocols is required

to maintain reference standard integrity.

Hydrolytic Instability: The lactone ring rapidly hydrolyzes to the open acid in basic or neutral

aqueous media.[1]

Protocol: Prepare stock solutions in 100% Acetonitrile or DMSO.

LC Solvents: Use acidic mobile phases (0.1% Formic Acid) to prevent on-column

hydrolysis during analysis.[1]

Epimerization Risk: Avoid strong bases which can cause racemization at the C-3 position.[1]

Storage: Store neat powder at -20°C under argon. Desiccate before opening.
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Figure 2: Metabolic and chemical origins of the 3α-Hydroxy Lactone species.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b583529#3-hydroxy-pravastatin-lactone-d3-synthesis-
and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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